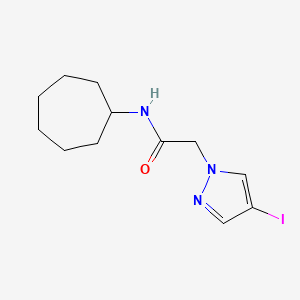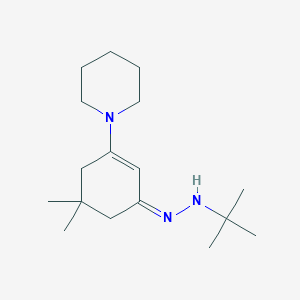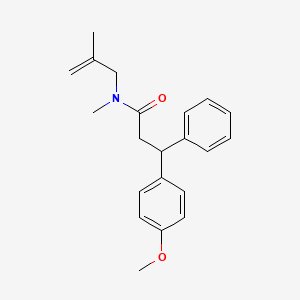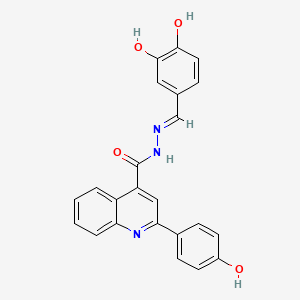![molecular formula C20H24F2N2O B6023415 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as FMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 dopamine receptor. These actions are believed to contribute to its anxiolytic, antidepressant, and antipsychotic properties. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and cognitive function.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF, which is believed to contribute to its cognitive-enhancing effects. This compound has also been found to increase the levels of cAMP, which is a signaling molecule that plays a role in neuronal function. Additionally, this compound has been found to modulate the activity of the HPA axis, which is involved in the body's response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the 5-HT1A receptor and D2 dopamine receptor. This allows researchers to study the effects of these receptors without the interference of other receptors. Additionally, this compound has been found to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol. One direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to study its potential as a treatment for drug addiction in humans. Additionally, further studies can be conducted to elucidate its mechanism of action and to identify any potential side effects. Finally, the development of more soluble forms of this compound can improve its usability in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity for the 5-HT1A receptor and D2 dopamine receptor, low toxicity profile, and cognitive-enhancing effects make it an attractive compound for further study. Future research can shed more light on its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 1,4-bis(4-fluorobenzyl)piperazine with ethylene oxide in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 190-192°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. This compound has also been shown to improve cognitive function and memory retention in rodents. Additionally, this compound has been investigated for its potential to treat drug addiction, as it has been found to reduce drug-seeking behavior in animals.
Propriétés
IUPAC Name |
2-[1,4-bis[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O/c21-18-5-1-16(2-6-18)13-23-10-11-24(20(15-23)9-12-25)14-17-3-7-19(22)8-4-17/h1-8,20,25H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICRMBKWPVEXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)


![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)



![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)